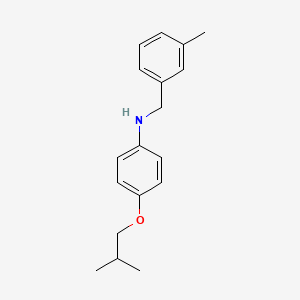
4-Isobutoxy-N-(3-methylbenzyl)aniline
Vue d'ensemble
Description
4-Isobutoxy-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Isobutoxy-N-(3-methylbenzyl)aniline is represented by the formula C18H23NO . The structure includes an aniline group (a benzene ring attached to an amino group), a methylbenzyl group, and an isobutoxy group .Applications De Recherche Scientifique
Synthesis and Material Properties
- Schiff bases derived from anilines have been synthesized to create polymeric films with fluorescent properties. These films exhibit a large Stokes shifted emission, indicating potential use in materials science (Buruianǎ et al., 2005).
- N-substituted anilines have been used to form chiral smectic phases in liquid crystals. These compounds exhibit a variety of phase transitions, suggesting their utility in liquid crystal technology (Takenaka et al., 1986).
- The crystal structure of benzophenone anils, including those derived from anilines, demonstrates isomerism in solid states. This property could be significant in crystallography and materials research (Matthews et al., 1991).
Biological Applications
- 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, as indicated by docking studies. Its molecular structure and spectral analysis suggest potential applications in medicinal chemistry (Mini et al., 2020).
- The study of 4-Methoxy-N-(nitrobenzylidene)-aniline revealed insights into its structural, vibrational, and chemical properties, indicating its potential in drug development and antimicrobial research (Bravanjalin Subi et al., 2022).
Photochemical and Thermodynamic Properties
- N-(4-Dimethylaminobenzylidene)aniline exhibits unique photochemical properties, potentially useful in the study of photophysics and photochemistry (Ohta & Tokumaru, 1975).
- The study of ozonation of anilines, including derivatives of 4-Isobutoxy-N-(3-methylbenzyl)aniline, has provided insights into kinetics, stoichiometry, and pathways. This research is relevant to environmental chemistry and pollution control (Tekle-Röttering et al., 2016).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure . It’s important to note that these hazards may not directly apply to 4-Isobutoxy-N-(3-methylbenzyl)aniline, but they do highlight the need for careful handling and use of aniline derivatives.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPKOMYGJQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



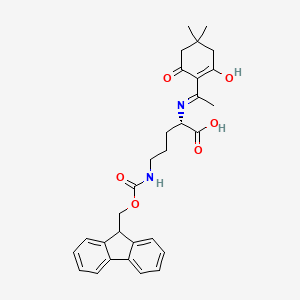
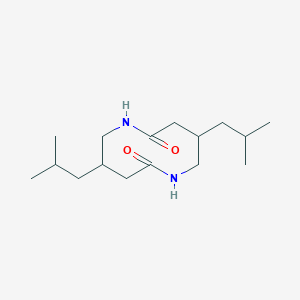
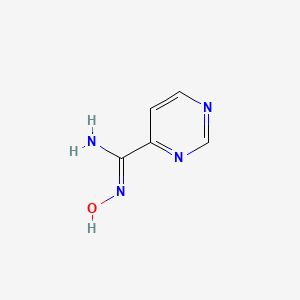
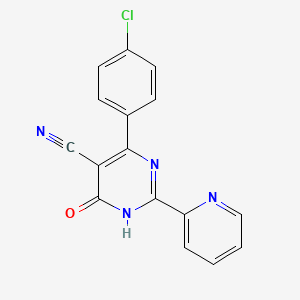
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
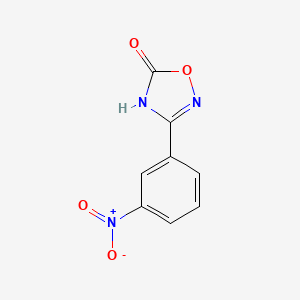
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
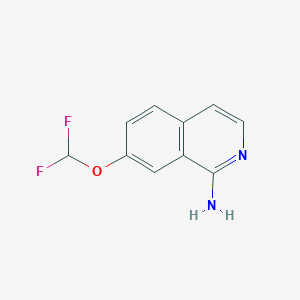
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)